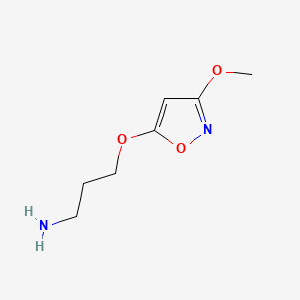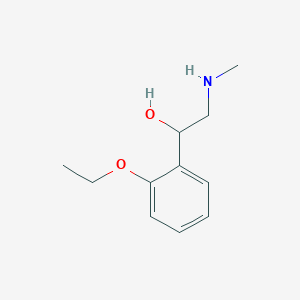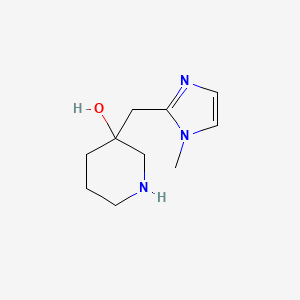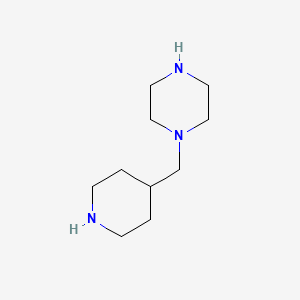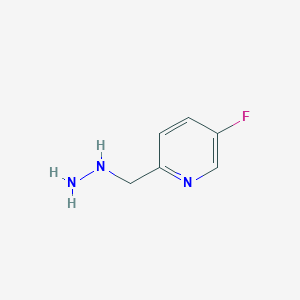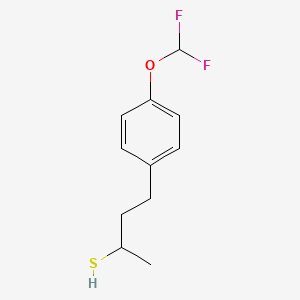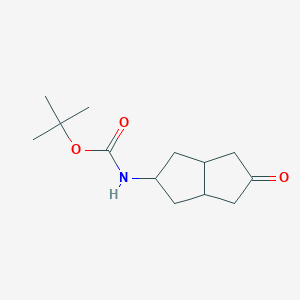
Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-oxooctahydropentalen-2-YL)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs di-tert-butyl dicarbonate as a reagent due to its efficiency in forming Boc-derivatives. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis and ensure high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl carbamates include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl (5-oxooctahydropentalen-2-YL)carbamate involves the formation of a stable carbamate protecting group. This group can be installed and removed under relatively mild conditions, making it useful for protecting amines during various chemical transformations. The stability of the tert-butyl carbocation, which is cleaved when the Boc protecting group is removed, is a key factor in its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Another common protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc): A protecting group that can be removed with an amine base.
Methoxycarbonyl derivative: Less stable compared to tert-butyl carbamate due to the less substituted alkyl group.
Uniqueness
Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection of amines are required .
Eigenschaften
CAS-Nummer |
1934426-37-5 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl N-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)carbamate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-8-6-11(15)7-9(8)5-10/h8-10H,4-7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
FROMJMYXRCXEKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2CC(=O)CC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
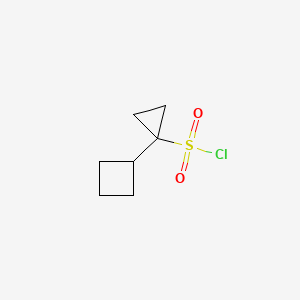
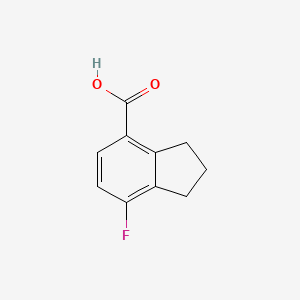
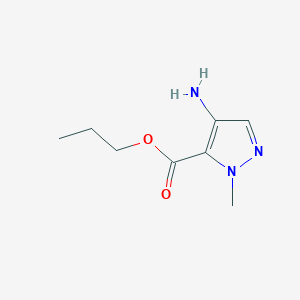
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
